tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a brominated pyridine ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with tert-butyl chloroformate and a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can form covalent bonds with active site residues, further enhancing its inhibitory effects. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl [2-(5-bromo-3-nitro-2-pyridinyl)ethyl]carbamate
- 1,1-Dimethylethyl [2-(5-bromo-2-thienyl)ethyl]carbamate
Uniqueness
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate is unique due to the presence of the brominated pyridine ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C12H17BrN2O2 |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)14-7-6-10-5-4-9(13)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
InChI Key |
SIUQIZVAHRQHCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.